molecular formula C17H17NO2 B12927565 6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole

6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole

Cat. No.: B12927565
M. Wt: 267.32 g/mol
InChI Key: GWIPPQGVWJHNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 6th position and a 4-methylbenzyl group attached via an oxygen atom at the 5th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available indole.

    Methoxylation: The indole undergoes methoxylation at the 6th position using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Benzylation: The 5th position of the indole is then benzylated using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and benzyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like benzyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding indole-quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Similar structure but with a methyl group at the 2nd position.

    6-Methoxyindole: Lacks the benzyl group at the 5th position.

    5-Bromo-6-methoxyindole: Contains a bromine atom instead of a benzyl group.

Uniqueness

6-Methoxy-5-((4-methylbenzyl)oxy)-1H-indole is unique due to the presence of both the methoxy group at the 6th position and the 4-methylbenzyl group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

6-methoxy-5-[(4-methylphenyl)methoxy]-1H-indole

InChI

InChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)11-20-17-9-14-7-8-18-15(14)10-16(17)19-2/h3-10,18H,11H2,1-2H3

InChI Key

GWIPPQGVWJHNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.